5-Hydroxyhexyl beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Hydroxyhexyl beta-D-glucopyranoside is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond . Glycosides play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis .
Synthesis Analysis
The synthesis of similar compounds like octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) has been achieved in non-aqueous reaction systems, namely organic solvents, ionic liquids and co-solvent mixtures, via reverse hydrolysis reactions . The reactions were catalyzed by an engineered β-glucosidase mutant .
Molecular Structure Analysis
The molecular structure of 5-Hydroxyhexyl beta-D-glucopyranoside is similar to that of 4-Hydroxyhexyl β-D-glucopyranoside, which has a molecular formula of C12H24O7 . The average mass is 280.315 Da and the monoisotopic mass is 280.152191 Da .
Chemical Reactions Analysis
Glycosides, including 5-Hydroxyhexyl beta-D-glucopyranoside, undergo various chemical reactions. For instance, they can be hydrolyzed by glycosidases, which remove specific sugar moieties . Some of these glycosidases are also able to synthetically transglycosylate in the presence of high concentrations of an acceptor molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) have been investigated . It was found that OGP combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .
Mechanism of Action
While the precise mechanism of action for 5-Hydroxyhexyl beta-D-glucopyranoside is not fully understood, it is plausible that it may influence pathological features in various diseases . For instance, it has been suggested that macrophages, as a constituent of the human innate immune system, could be influenced by this compound .
Safety and Hazards
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(5-hydroxyhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O7/c1-7(14)4-2-3-5-18-12-11(17)10(16)9(15)8(6-13)19-12/h7-17H,2-6H2,1H3/t7?,8-,9-,10+,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWUCUHEEAQPQK-MQUIJDNUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCOC1C(C(C(C(O1)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.